molecular formula C9H8N2O2 B166264 (2-Cyanopyridin-3-yl)methyl acetate CAS No. 131747-36-9

(2-Cyanopyridin-3-yl)methyl acetate

Cat. No.: B166264
CAS No.: 131747-36-9
M. Wt: 176.17 g/mol
InChI Key: HFTYCPJXTBOSFA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2-Cyanopyridin-3-yl)methyl acetate typically involves the reaction of 2-cyanopyridine with methyl acetate under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

In industrial settings, the production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled conditions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

(2-Cyanopyridin-3-yl)methyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.

Mechanism of Action

The mechanism of action of (2-Cyanopyridin-3-yl)methyl acetate involves its interaction with specific molecular targets. The cyanopyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of the research .

Comparison with Similar Compounds

(2-Cyanopyridin-3-yl)methyl acetate can be compared with other cyanopyridine derivatives, such as:

Properties

IUPAC Name

(2-cyanopyridin-3-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7(12)13-6-8-3-2-4-11-9(8)5-10/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTYCPJXTBOSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563690
Record name (2-Cyanopyridin-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-36-9
Record name (2-Cyanopyridin-3-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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